molecular formula C14H28Cl2N3OP B14706687 Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) CAS No. 18228-98-3

Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI)

Katalognummer: B14706687
CAS-Nummer: 18228-98-3
Molekulargewicht: 356.3 g/mol
InChI-Schlüssel: LWPIYUSDKFWHRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) typically involves the reaction of N,N-bis(2-chloroethyl)amine with phosphinic acid derivatives. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphinic acid derivatives, while substitution reactions may result in the formation of various substituted amides .

Wissenschaftliche Forschungsanwendungen

Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and has potential therapeutic implications .

Vergleich Mit ähnlichen Verbindungen

Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

18228-98-3

Molekularformel

C14H28Cl2N3OP

Molekulargewicht

356.3 g/mol

IUPAC-Name

2-chloro-N-(2-chloroethyl)-N-di(piperidin-1-yl)phosphorylethanamine

InChI

InChI=1S/C14H28Cl2N3OP/c15-7-13-19(14-8-16)21(20,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H2

InChI-Schlüssel

LWPIYUSDKFWHRL-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)P(=O)(N2CCCCC2)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.